molecular formula C11H9FN2O2S B2768040 2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid CAS No. 1176035-32-7

2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid

Cat. No.: B2768040
CAS No.: 1176035-32-7
M. Wt: 252.26
InChI Key: GMTLAPUOYBLETI-UHFFFAOYSA-N
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Description

2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid (CAS 1176035-32-7) is a high-purity thiazole derivative supplied for scientific research and development. This compound features a molecular formula of C 11 H 9 FN 2 O 2 S and a molecular weight of 252.27 g/mol . Thiazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their extensive pharmaceutical profiles and their ability to interact with critical biological targets . Specifically, structural analogues of this compound, which incorporate the thiazole carboxamide fragment, are being investigated in the design and synthesis of novel type II c-Met inhibitors . The c-Met (cellular-mesenchymal epithelial transition factor) kinase is a high-value target in oncology, and its dysregulation is associated with tumor progression and poor prognosis . Researchers are exploring these inhibitors as part of efforts to discover potent antitumor agents, with some optimized analogues demonstrating promising activity in both biochemical and cellular assays . This product is intended for research purposes only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate precautions, and it is recommended to store the compound in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTLAPUOYBLETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid typically involves the reaction of 3-fluoroaniline with 4-methylthiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines or alcohols to form amides or esters, respectively.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives, including 2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid, have been investigated for their anticancer properties. Research indicates that compounds with thiazole moieties exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazoles can inhibit cell proliferation in leukemia and solid tumors by inducing apoptosis and disrupting cell cycle progression .

Case Study:
A study evaluated a series of thiazole compounds for their cytotoxic effects on human K562 leukemia cells. The results demonstrated that specific thiazole derivatives effectively inhibited cell growth and induced apoptosis, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Properties

Another significant application of 2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid is its anti-inflammatory activity. Thiazole derivatives have been shown to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation.

Case Study:
In an experimental model of diabetes, a thiazole derivative was administered to evaluate its effects on hyperglycemia and associated inflammatory markers. The study found that the compound significantly reduced pro-inflammatory cytokines and improved insulin sensitivity, indicating its potential use in managing diabetes-related inflammation .

Antioxidant Properties

The antioxidant capacity of thiazole derivatives is another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Research Findings:
Experimental data suggest that certain thiazole compounds demonstrate significant free radical scavenging activity, thereby protecting cellular components from oxidative damage. This property is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases .

Data Tables

Application Area Mechanism Findings References
AnticancerInduces apoptosisEffective against K562 leukemia cells
Anti-inflammatoryReduces cytokine levelsImproved insulin sensitivity in diabetic models
AntioxidantScavenges free radicalsProtects against oxidative stress

Mechanism of Action

The mechanism of action of 2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Structural Analogues and Their Key Modifications

The following compounds share the 4-methylthiazole-5-carboxylic acid core but differ in substituents, leading to variations in biological activity:

Compound Name Substituent at 2-Position Key Structural Features IC50 (XO Inhibition) Biological Activity
Febuxostat 3-Cyano-4-isobutoxyphenyl Electron-withdrawing cyano and lipophilic isobutoxy groups 5.8 nM Potent XO inhibitor (FDA-approved)
Song et al. Indole Derivatives Indol-5-yl or Indol-2-yl moieties Varied indole substituents (e.g., nitro, isopropoxy) 3.0–16 nM High in vitro XO inhibition; mixed in vivo efficacy
4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid 3-Trifluoromethylphenylamino Highly lipophilic CF3 group Not reported Likely enhanced membrane permeability but unconfirmed activity
2-((2-Chlorophenyl)(dihydrothienopyridinyl)methyl) Derivatives 2-Chlorophenyl with dihydrothienopyridine Bulky hydrophobic substituents Not reported Moderate antithrombotic activity
Febuxostat Impurities Varied (e.g., 4-isobutoxy, 3-carboxy) Altered phenyl ring substituents Not reported Reduced potency compared to febuxostat

Structure-Activity Relationship (SAR) Analysis

Role of the 2-Position Substituent
  • Electron-Withdrawing Groups (EWGs): Febuxostat’s 3-cyano group enhances XO binding via dipole interactions, while the 4-isobutoxy group improves lipophilicity and bioavailability . In contrast, the 3-fluorophenylamino group in the target compound may offer moderate electron withdrawal but lacks the synergistic effects of cyano and alkoxy groups.
  • Aromatic Moieties: Indole derivatives (e.g., 7-nitro-5-isopropoxy-indol-2-yl) achieve sub-10 nM IC50 values due to π-π stacking with XO’s active site . The 3-fluorophenyl group may engage in weaker hydrophobic interactions.
  • Lipophilicity vs. Solubility: The trifluoromethyl group in increases lipophilicity, which could enhance tissue penetration but may reduce aqueous solubility, a critical factor for renal excretion in hyperuricemia therapy.
Impact of the Carboxylic Acid Group

The 5-carboxylic acid moiety is conserved across analogs, suggesting its role in hydrogen bonding with XO’s Arg880/Thr1010 residues. Modifications here (e.g., esterification in ) typically abolish activity, underscoring its importance .

Pharmacological and Pharmacokinetic Considerations

  • XO Inhibition Potency: Febuxostat and Song’s indole derivatives exhibit IC50 values <10 nM, whereas the target compound’s potency is inferred to be lower due to the absence of optimized substituents .
  • In Vivo Efficacy: Compounds with alkoxy groups (e.g., isobutoxy in febuxostat) show sustained plasma levels, whereas polar groups (e.g., carboxylic acid in impurities ) may accelerate clearance.
  • Toxicity Profile: Lipophilic groups like trifluoromethyl risk off-target effects, while the 3-fluorophenyl group may offer a safer profile due to smaller size and lower metabolic instability.

Key Research Findings

  • Febuxostat’s Superiority: Febuxostat’s mixed-type inhibition (IC50 = 5.8 nM) outperforms allopurinol (IC50 = 260 nM) due to its optimized substituents .
  • Indole Derivatives: Song et al.’s 2-(7-nitro-5-isopropoxy-indol-2-yl) analog (IC50 = 5.1 nM) demonstrates that bulky, electron-deficient aromatic systems enhance XO binding .
  • Synthetic Challenges: Crystallization methods for febuxostat (e.g., solvent mixtures in ) highlight the importance of purity in maintaining activity, a consideration for the target compound’s development.

Biological Activity

2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid, a heterocyclic compound, has garnered attention due to its potential biological activities. This compound features a thiazole ring with a 3-fluorophenyl substitution and a carboxylic acid group, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and research findings.

The compound's IUPAC name is 2-(3-fluoroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid. Its molecular formula is C11H9FN2O2SC_{11}H_{9}FN_{2}O_{2}S, and it has a molecular weight of approximately 252.26 g/mol. The presence of the fluorine atom and the thiazole moiety is crucial for its biological activity.

The biological activity of 2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid is attributed to its ability to interact with specific molecular targets. It can inhibit enzymes or modulate receptor functions, leading to various biological effects such as:

  • Antimicrobial Activity : The compound shows potential in inhibiting microbial growth.
  • Anticancer Properties : It induces apoptosis in cancer cells and may target pathways involved in tumor growth.
  • Immunomodulatory Effects : The compound can influence immune responses, making it a candidate for further investigation in immunotherapy.

Biological Activity Studies

Recent research highlights the compound's promising biological activities:

  • Antitumor Activity :
    • A study indicated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid were tested against human glioblastoma and melanoma cell lines, showing IC50 values comparable to established anticancer drugs like doxorubicin .
    • Structure-activity relationship (SAR) studies revealed that the presence of electron-donating groups enhances cytotoxic activity .
  • Antimicrobial Properties :
    • Preliminary tests suggest that this compound can inhibit the growth of certain bacterial strains, potentially due to its ability to disrupt cell wall synthesis or interfere with metabolic pathways.

Comparative Analysis

To understand the unique properties of 2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid, it can be compared with similar compounds:

Compound NameSubstituentIC50 Value (µg/mL)Biological Activity
2-((3-Chlorophenyl)amino)-4-methylthiazole-5-carboxylic acidChlorine1.98 ± 1.22Anticancer
2-((3-Bromophenyl)amino)-4-methylthiazole-5-carboxylic acidBromineNot specifiedAntimicrobial
2-((3-Methylphenyl)amino)-4-methylthiazole-5-carboxylic acidMethylNot specifiedAntitumor

This table illustrates how variations in substituents affect biological activity, highlighting the importance of fluorine in enhancing the compound's efficacy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:

  • Study on Anticancer Activity : A recent publication demonstrated that analogs of thiazoles exhibited significant cytotoxic effects on cancer cell lines, with some compounds outperforming traditional chemotherapeutics .
  • Immunomodulatory Effects : Research indicated that certain thiazole derivatives could enhance immune responses in vitro, suggesting their potential in treating immune-related disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((3-Fluorophenyl)amino)-4-methylthiazole-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, ethyl ester intermediates (e.g., 2-(3-Bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester) are synthesized via coupling reactions using reagents like isobutyl bromide and potassium carbonate in polar aprotic solvents (e.g., DMF) . Subsequent hydrolysis under acidic or basic conditions yields the carboxylic acid derivative. Optimizing reaction conditions (e.g., temperature, catalyst) and purification via recrystallization or column chromatography is critical for high purity .

Basic: How is the structural identity of this compound confirmed in academic research?

Methodological Answer:
Structural confirmation employs:

  • X-ray crystallography : Using programs like SHELXL for refinement of crystallographic data to determine bond lengths, angles, and stereochemistry .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR analyze substituent patterns (e.g., fluorophenyl protons resonate at ~7.0–7.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C11_{11}H8_8FN2_2O2_2S, expected [M+H]+^+ = 267.0342) .

Advanced: How can researchers address contradictions in reported xanthine oxidase (XO) inhibitory activities of structurally related thiazole derivatives?

Methodological Answer:
Discrepancies may arise from:

  • Substituent effects : The 3-fluorophenyl group’s electron-withdrawing nature modulates XO binding affinity. Comparative studies with analogs (e.g., 2-(3-cyano-4-isobutoxyphenyl) derivatives) can isolate substituent contributions .
  • Assay conditions : Standardize enzyme assays (pH, substrate concentration) and validate using positive controls (e.g., febuxostat) .
  • Computational modeling : Molecular docking (e.g., AutoDock) predicts binding modes and identifies key interactions (e.g., hydrogen bonding with Arg880 in XO) .

Advanced: What strategies improve the synthetic yield of this compound in multi-step reactions?

Methodological Answer:

  • Catalyst optimization : Use Pd-based catalysts for Suzuki-Miyaura coupling to introduce the fluorophenyl group efficiently .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions for thiazole ring formation .
  • Purification techniques : Employ gradient elution in HPLC to separate closely related impurities (e.g., ethyl ester byproducts) .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Xanthine oxidase inhibition : As a structural analog of febuxostat, it is studied for gout treatment, with IC50_{50} values compared to reference inhibitors .
  • Pharmaceutical intermediates : Serves as a precursor for synthesizing febuxostat impurities (e.g., 2-(3-carboxy-4-isobutyloxyphenyl)-4-methylthiazole-5-carboxylic acid) .
  • Structure-activity relationship (SAR) studies : Modifications at the 4-methyl or 5-carboxylic acid positions explore pharmacophore requirements .

Advanced: How does the 3-fluorophenyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity increases the electron-deficient nature of the phenyl ring, enhancing electrophilic substitution reactivity at the ortho/para positions .
  • Hydrogen bonding : The fluorine atom may engage in weak H-bonding with enzymatic active sites, as observed in X-ray structures of similar inhibitors .
  • Stability : The C-F bond reduces metabolic degradation, improving pharmacokinetic profiles in preclinical studies .

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